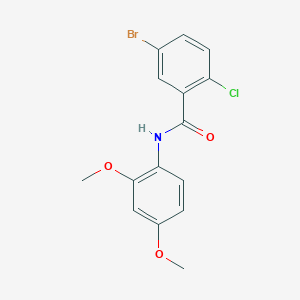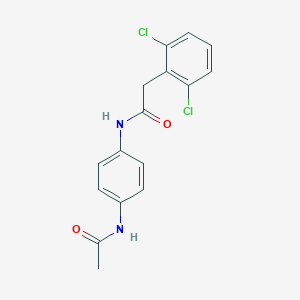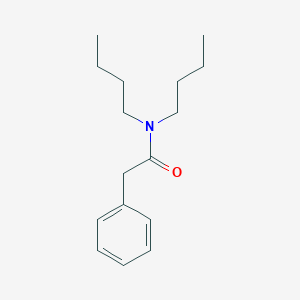![molecular formula C16H15ClN6S B245907 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using this compound in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, its low solubility in water can pose a challenge in certain experiments.
Future Directions
There are several potential future directions for research on this compound. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of nanotechnology, as it has been shown to exhibit significant antimicrobial activity against various bacteria and fungi.
In conclusion, 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, antimicrobial research, and nanotechnology. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde, isobutyl hydrazine, and 2-(4-chlorophenyl)-1,3-thiazolidin-4-one in the presence of triethylamine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
The compound has shown potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its antimicrobial and antifungal properties.
properties
Molecular Formula |
C16H15ClN6S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15ClN6S/c1-9(2)7-12-8-13(19-18-12)14-20-21-16-23(14)22-15(24-16)10-3-5-11(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,19) |
InChI Key |
ODFGRAQJCMTNGC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)